5-Methylpyridine-2-boronic acid, mono-lithium salt
Overview
Description
5-Methylpyridine-2-boronic acid, mono-lithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
This compound is often used as an intermediate in organic chemical synthesis
Mode of Action
As a boronic acid derivative, it may participate in Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction used in organic synthesis.
Pharmacokinetics
As a boronic acid derivative, its solubility and stability could influence its pharmacokinetic properties .
Preparation Methods
The synthesis of 5-Methylpyridine-2-boronic acid, mono-lithium salt typically involves the reaction of 5-methylpyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 5-methylpyridine with boronic acid in the presence of a lithium base . The reaction conditions often include solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
5-Methylpyridine-2-boronic acid, mono-lithium salt undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Scientific Research Applications
5-Methylpyridine-2-boronic acid, mono-lithium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Methylpyridine-2-boronic acid, mono-lithium salt can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the pyridine ring, which can provide additional reactivity and selectivity.
4-Methylpyridine-2-boronic acid: Similar structure but with the methyl group in a different position, which can affect its reactivity and applications.
Pyridine-2-boronic acid: Lacks the methyl group, which can influence its solubility and reactivity.
This compound is unique due to the presence of both the methyl and boronic acid groups, which provide a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
lithium;hydroxy-(5-methylpyridin-2-yl)borinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCFWQJYQXDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=NC=C(C=C1)C)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694349 | |
Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-48-5 | |
Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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